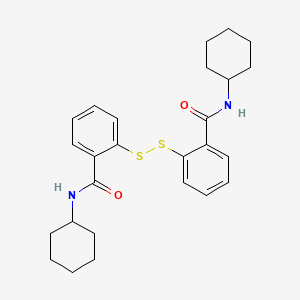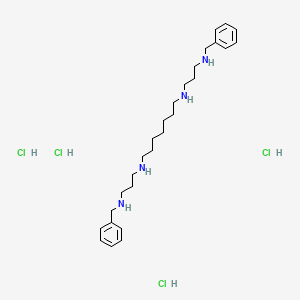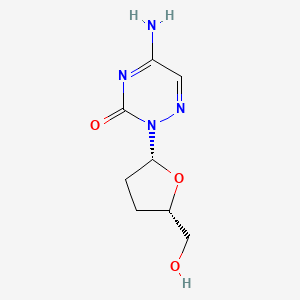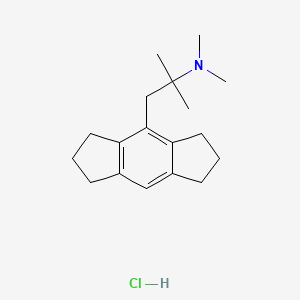
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride is a complex organic compound with a unique structure It belongs to the class of indacenes, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride involves multiple steps. The starting material is typically a substituted indacene, which undergoes a series of reactions including hydrogenation, alkylation, and amination. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction typically produces more saturated compounds.
Scientific Research Applications
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5,6,7-Hexahydro-s-indacene
- 4-异氰酸基-1,2,3,5,6,7-六羟基-S-茚并二烯
- 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Uniqueness
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
82875-70-5 |
|---|---|
Molecular Formula |
C18H28ClN |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-18(2,19(3)4)12-17-15-9-5-7-13(15)11-14-8-6-10-16(14)17;/h11H,5-10,12H2,1-4H3;1H |
InChI Key |
UHCLCBXYVHRBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


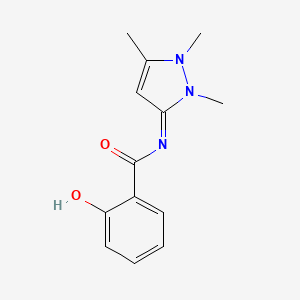
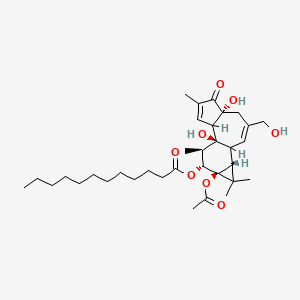
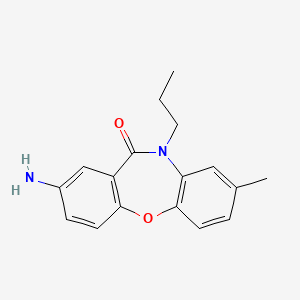
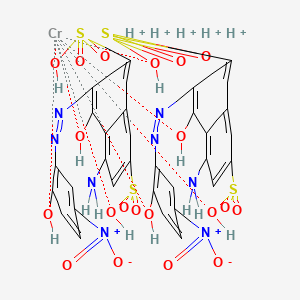
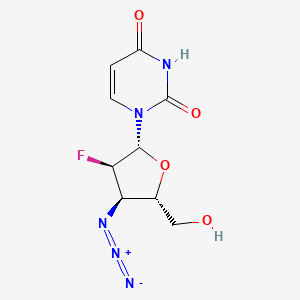
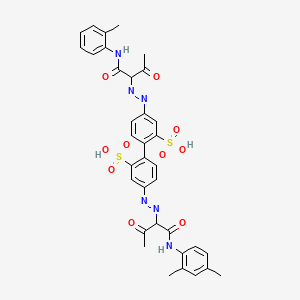
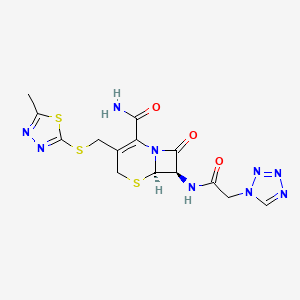
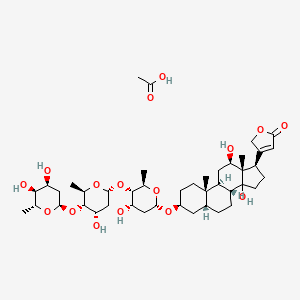
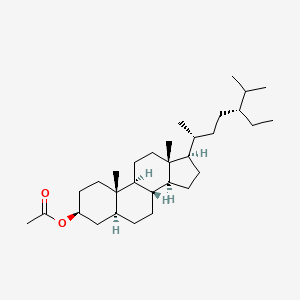
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
